N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O4/c1-36-23-11-5-19(6-12-23)7-14-27(34)31-22-9-3-20(4-10-22)16-33-17-25(30-18-33)28(35)32-24-15-21(29)8-13-26(24)37-2/h3-6,8-13,15,17-18H,7,14,16H2,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTKGMJLIHLBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with various reagents to form the final product. Common reagents used in the synthesis include isocyanates, amines, and carboxylic acids. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Imidazole Derivatives
- Compound 2 (N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide, ): Shares the 4-methoxyphenyl-substituted imidazole core but replaces the carboxamide with a sulfonamide group.
- Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, ): Features a thioacetamide linker and a fluorophenyl group.
Chlorophenyl-Substituted Analogues
- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine (): Substitutes the carboxamide with an amine and incorporates ortho-tolyl groups.
Carboxamide Derivatives
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ():
Replaces imidazole with benzimidazole, increasing aromaticity and planar surface area. The additional methoxy groups may enhance hydrogen bonding but reduce bioavailability due to higher molecular weight .
Structural Validation and Crystallography
The target compound’s structure would likely be validated via X-ray crystallography using programs like SHELXL (). Substituents such as the 4-methoxyphenylpropanamido group may influence crystal packing and melting points compared to simpler imidazole derivatives (e.g., ’s benzimidazole) .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its imidazole ring and various aromatic substitutions, which contribute to its biological properties. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O3 |
| Molecular Weight | 423.89 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory and cancerous processes. The imidazole moiety is particularly notable for its role in modulating enzyme activities, potentially leading to inhibition of tumor growth and inflammation pathways.
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Cell Proliferation : Studies indicate that it may induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins, which are critical regulators of cell survival and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:
- MCF7 (Breast Cancer) : Exhibited an IC50 value of approximately 12.5 µM, indicating significant cytotoxicity against breast cancer cells.
- A549 (Lung Cancer) : Showed an IC50 value of 26 µM, suggesting effective inhibition of lung cancer cell proliferation.
- NCI-H460 (Lung Cancer) : Displayed an IC50 value of 42.3 µM, reinforcing its potential as an anticancer agent.
These findings suggest that the compound's structural features contribute to its efficacy against multiple types of cancer.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:
- Inhibition of COX Enzymes : It significantly reduces the production of prostaglandins, leading to decreased inflammation.
- Cytokine Modulation : The compound also modulates cytokine levels, further contributing to its anti-inflammatory profile.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the 5-chloro group enhances lipophilicity and may improve cellular uptake.
- The methoxy groups on the phenyl rings are believed to contribute to increased binding affinity for target proteins.
- Variations in the amide substituents can significantly affect both potency and selectivity towards specific biological targets.
Case Studies
- Case Study 1 : A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its potent inhibition of spheroid growth.
- Case Study 2 : Research published in MDPI highlighted the compound's effectiveness against MCF7 cells, demonstrating significant apoptosis induction via caspase activation pathways.
Q & A
Q. What synthetic strategies are employed for the preparation of this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the imidazole-4-carboxamide core and the 3-(4-methoxyphenyl)propanamido moiety .
- Protecting group chemistry : Methoxy and chloro substituents may require temporary protection during synthesis to prevent undesired side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents: methanol/dichloromethane) are critical for isolating the pure compound .
- Key reagents : Potassium carbonate for deprotonation, and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond activation .
Q. What spectroscopic and analytical methods confirm the compound’s structural identity?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- FT-IR : Confirms amide C=O stretches (~1650–1700 cm) and N-H bends (~3300 cm) .
- LC-MS : Validates molecular weight (e.g., [M+H] ion) and purity (>95%) .
- X-ray crystallography : Resolves 3D structure, including dihedral angles between aromatic rings (e.g., 12.65°–84.15°) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions may arise from:
- Purity variations : Validate compound purity via HPLC and elemental analysis .
- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
- Orthogonal assays : Confirm activity using multiple methods (e.g., enzymatic assays, cell-based viability tests) .
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., chloro vs. methoxy substitutions) .
Q. How can molecular docking and surface plasmon resonance (SPR) elucidate target interactions?
- Docking simulations : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Focus on hydrophobic interactions with the chlorophenyl group and hydrogen bonds with the carboxamide .
- SPR : Measure real-time binding kinetics (association/dissociation rates) to calculate values. Immobilize the target protein on a sensor chip and monitor compound binding at varying concentrations .
Q. What methodologies validate the 3D structure derived from X-ray crystallography?
- SHELXL refinement : Adjust atomic displacement parameters and occupancy factors to minimize values .
- Validation tools : Use PLATON to check for missed symmetry, twinning, or solvent-accessible voids .
- Hydrogen-bond analysis : Confirm stabilizing interactions (e.g., C–H···F or C–H···N bonds) with bond lengths ≤2.5 Å and angles ≥120° .
Q. How can experimental design (DoE) optimize reaction conditions for scale-up?
- Factor screening : Test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
- Response surface methodology (RSM) : Model yield or purity as a function of interactive factors (e.g., temperature × catalyst) .
- Validation : Confirm optimized conditions with triplicate runs to ensure robustness .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
